
N-(2-(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide is a useful research compound. Its molecular formula is C13H20N4O5S and its molecular weight is 344.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
1. Heterocyclic Compound Synthesis
- Research by Ochi, Miyasaka, Kanada, and Arakawa (1976) focused on the synthesis of heterocyclic compounds like 2-hydroxypyrazolo[1,5-a]pyridine and its derivatives, which include methoxypyrazine-related structures. This work contributes to the broader understanding of synthesizing similar compounds, potentially including N-(2-(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide (Ochi et al., 1976).
2. Endothelin Antagonism in Cardiovascular Research
- A study by Jones et al. (2003) explored endothelin antagonists' effects on cardiovascular health in Beagle dogs. While the compounds studied (ZD1611 and ZD2574) differ from this compound, the research provides insights into the cardiovascular implications of similar molecular structures (Jones et al., 2003).
3. Development of Herbicidal Compounds
- Chen et al. (2009) worked on triazolopyrimidine sulfonanilide compounds as acetohydroxyacid synthase inhibitors in herbicides. The exploration of methoxy groups in these compounds helps understand the role of similar groups in this compound for potential agricultural applications (Chen et al., 2009).
4. Crystallography and Polymorphism in Pharmaceutical Compounds
- Research by Pan and Englert (2013) on polymorphism in pharmaceutical compounds, specifically N-(6-methylpyridin-2-yl)mesitylenesulfonamide, highlights the importance of understanding structural variations in compounds like this compound (Pan & Englert, 2013).
5. Modification for Anticancer Properties
- Wang et al. (2015) studied the modification of N-(6-(2-methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide as a PI3K inhibitor, highlighting the anticancer potential of compounds with methoxypyrazin groups (Wang et al., 2015).
6. Synthesis for Gastrointestinal Treatment
- Gilbile, Bhavani, and Vyas (2017) reported the synthesis of pyridine derivatives for treating gastrointestinal diseases, which may provide a basis for the synthesis and application of similar compounds like this compound in medical treatments (Gilbile et al., 2017).
7. Pyrimidine Precursors in Pharmaceutical Synthesis
- Šterk, Časar, Jukič, and Košmrlj (2012) demonstrated the synthesis of pyrimidine precursors for drugs like rosuvastatin, which can be related to the synthesis of compounds like this compound (Šterk et al., 2012).
8. Herbicidal Activity of Pyrazolo[1,5-a]pyridine Derivatives
- Moran (2003) explored the herbicidal activity of substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds, which can inform the potential agricultural applications of this compound (Moran, 2003).
Propriétés
IUPAC Name |
N-[2-[3-(6-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]-2-oxoethyl]-N-methylmethanesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O5S/c1-16(23(3,19)20)9-13(18)17-5-4-10(8-17)22-12-7-14-6-11(15-12)21-2/h6-7,10H,4-5,8-9H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUIGINZADFYBIR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)N1CCC(C1)OC2=NC(=CN=C2)OC)S(=O)(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
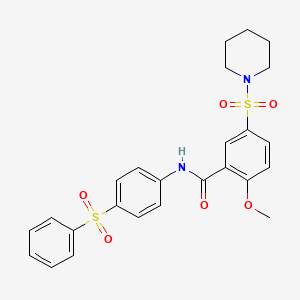

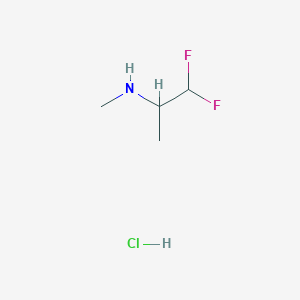
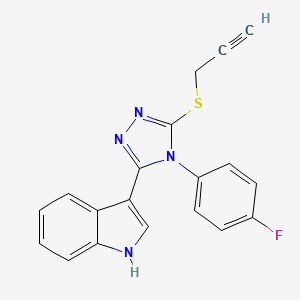
![methyl 2-(2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamido)benzoate](/img/structure/B2354836.png)
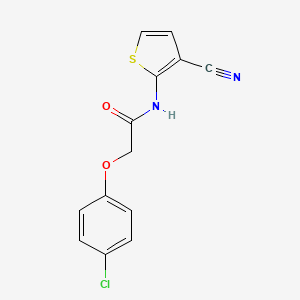
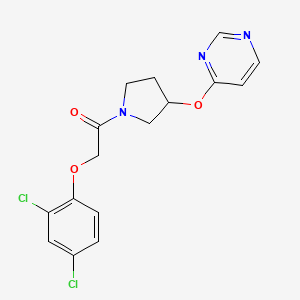

![5-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2354842.png)
![Benzyl 2-[4,7,8-trimethyl-6-(4-methylphenyl)-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2354844.png)
![1-Benzyl-6-fluoro-3-[5-[(4-methoxyphenyl)methyl]-1,2,4-oxadiazol-3-yl]-7-piperidin-1-ylquinolin-4-one](/img/structure/B2354845.png)
![(E)-6-benzyl-2-((E)-3-phenylallylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B2354846.png)
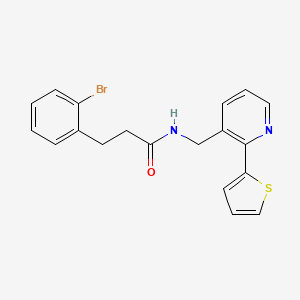
![3-{4-[1-(4-Fluorophenyl)cyclopropanecarbonyl]piperazin-1-yl}-6-(trifluoromethyl)pyridazine](/img/structure/B2354850.png)
